molecular formula C22H21ClN2O4S B3457296 2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

Cat. No.: B3457296
M. Wt: 444.9 g/mol
InChI Key: HXKIIFZCHKQQNK-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential for multiple chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE may have applications in:

    Medicinal Chemistry: Potential as an antimicrobial or anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions or cellular pathways.

    Industrial Chemistry: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-Chlorophenyl)acetamide: Shares the acetamide moiety but lacks the sulfonamide group.

Uniqueness

2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides or acetamides.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-18-11-13-19(14-12-18)30(27,28)25(15-17-7-3-2-4-8-17)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKIIFZCHKQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

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